4-Hydroxy-4-(2-hydroxypropan-2-yl)cyclohex-2-en-1-one
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Overview
Description
4-Hydroxy-4-(2-hydroxypropan-2-yl)cyclohex-2-en-1-one is an organic compound with the molecular formula C₉H₁₄O₃ It is a cyclohexenone derivative, characterized by the presence of a hydroxyl group and a hydroxypropan-2-yl group attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(2-hydroxypropan-2-yl)cyclohex-2-en-1-one typically involves the reaction of cyclohexenone with appropriate reagents to introduce the hydroxypropan-2-yl group. One common method involves the use of a Grignard reagent, such as isopropylmagnesium bromide, which reacts with cyclohexenone to form the desired product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-(2-hydroxypropan-2-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
4-Hydroxy-4-(2-hydroxypropan-2-yl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-(2-hydroxypropan-2-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-2-cyclohexen-1-one
- 2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-
Uniqueness
4-Hydroxy-4-(2-hydroxypropan-2-yl)cyclohex-2-en-1-one is unique due to the presence of both a hydroxyl group and a hydroxypropan-2-yl group on the cyclohexene ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H14O3 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
4-hydroxy-4-(2-hydroxypropan-2-yl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O3/c1-8(2,11)9(12)5-3-7(10)4-6-9/h3,5,11-12H,4,6H2,1-2H3 |
InChI Key |
PPUIVANKQVBONX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1(CCC(=O)C=C1)O)O |
Origin of Product |
United States |
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